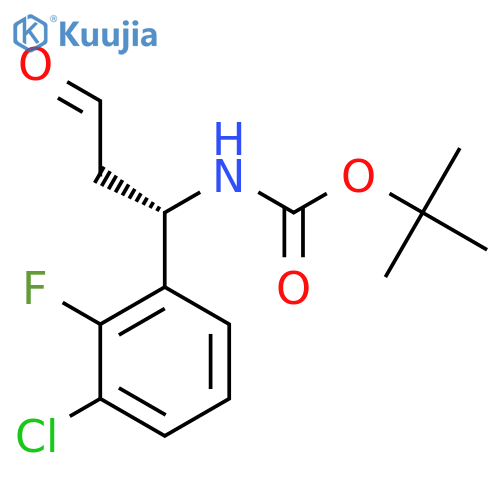

Cas no 2137086-04-3 (tert-butyl N-(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate)

tert-butyl N-(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate

- 2137086-04-3

- tert-butyl N-[(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate

- EN300-1163798

-

- インチ: 1S/C14H17ClFNO3/c1-14(2,3)20-13(19)17-11(7-8-18)9-5-4-6-10(15)12(9)16/h4-6,8,11H,7H2,1-3H3,(H,17,19)/t11-/m0/s1

- InChIKey: DVSLFMXLTNQOKS-NSHDSACASA-N

- ほほえんだ: ClC1=CC=CC(=C1F)[C@H](CC=O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 301.0880993g/mol

- どういたいしつりょう: 301.0880993g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 346

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 55.4Ų

tert-butyl N-(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1163798-10.0g |

tert-butyl N-[(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137086-04-3 | 10g |

$4606.0 | 2023-06-08 | ||

| Enamine | EN300-1163798-5000mg |

tert-butyl N-[(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137086-04-3 | 5000mg |

$3105.0 | 2023-10-03 | ||

| Enamine | EN300-1163798-5.0g |

tert-butyl N-[(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137086-04-3 | 5g |

$3105.0 | 2023-06-08 | ||

| Enamine | EN300-1163798-0.25g |

tert-butyl N-[(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137086-04-3 | 0.25g |

$985.0 | 2023-06-08 | ||

| Enamine | EN300-1163798-50mg |

tert-butyl N-[(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137086-04-3 | 50mg |

$900.0 | 2023-10-03 | ||

| Enamine | EN300-1163798-0.1g |

tert-butyl N-[(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137086-04-3 | 0.1g |

$943.0 | 2023-06-08 | ||

| Enamine | EN300-1163798-10000mg |

tert-butyl N-[(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137086-04-3 | 10000mg |

$4606.0 | 2023-10-03 | ||

| Enamine | EN300-1163798-250mg |

tert-butyl N-[(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137086-04-3 | 250mg |

$985.0 | 2023-10-03 | ||

| Enamine | EN300-1163798-0.05g |

tert-butyl N-[(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137086-04-3 | 0.05g |

$900.0 | 2023-06-08 | ||

| Enamine | EN300-1163798-1.0g |

tert-butyl N-[(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137086-04-3 | 1g |

$1070.0 | 2023-06-08 |

tert-butyl N-(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

tert-butyl N-(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamateに関する追加情報

tert-butyl N-(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate(CAS No. 2137086-04-3)の専門的解説と応用展望

tert-butyl N-(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamateは、有機合成化学において重要な中間体として注目される化合物です。特に医薬品開発や創薬研究の分野で、その特異な構造がキラルビルディングブロックとして活用されています。本稿では、この化合物の化学的特性、合成方法、および産業応用について詳細に解説します。

この化合物の最大の特徴は、(1S)-1-(3-chloro-2-fluorophenyl)部分に由来する立体選択性と、tert-butyl carbamate保護基の安定性にあります。近年の研究では、類似構造がプロテアーゼ阻害剤や酵素調節剤の開発に応用されており、CAS No. 2137086-04-3で検索される機会が増加しています。特にAI創薬や計算化学の進展に伴い、このような特殊中間体に対する需要が高まっています。

合成経路においては、3-chloro-2-fluorobenzaldehydeを出発物質とする不斉合成が一般的です。キラル補助基を利用した方法や、生体触媒を用いた環境調和型プロセスも報告されています。実験室規模から工業生産まで、各段階で収率最適化と純度管理が重要な課題となります。

分析技術の面では、HPLCやキラルカラムを用いた立体異性体分離、NMRによる構造確認が必須です。また、質量分析と組み合わせた微量不純物同定手法が品質保証に活用されています。これらの分析データは、医薬品規制当局への申請時にも必要とされます。

市場動向として、バイオ医薬品や標的治療薬の開発ブームが、この種の高機能中間体需要を牽引しています。特に個別化医療や精密医療の進展に伴い、特定の患者層向けに最適化された低分子化合物設計への関心が高まっています。

安全性に関する最新の研究では、この化合物の代謝物プロファイリングやin vitro毒性評価が進められています。グリーンケミストリーの原則に基づき、溶媒選択や廃棄物削減を考慮した持続可能な合成法開発も活発です。

将来展望として、フロー化学や連続生産プロセスへの適応可能性が検討されています。また、機械学習を活用した反応条件予測や、自動合成プラットフォームとの親和性も研究課題です。このような技術革新により、CAS 2137086-04-3で登録される化合物の製造効率がさらに向上すると期待されます。

学術界と産業界の協力により、tert-butyl N-(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamateの新規応用が開拓されつつあります。特に神経変性疾患や自己免疫疾患治療薬開発への貢献が期待されており、今後の研究進展が注目されます。

2137086-04-3 (tert-butyl N-(1S)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate) 関連製品

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)